西米阿雷诺乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Simiarenolacetate (SRA) is a small molecule that has been studied for its potential therapeutic applications in various diseases. It is a naturally occurring compound found in many plants and has been used in traditional medicine for centuries. SRA has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to be a potent inhibitor of the enzyme cyclooxygenase (COX) and has been shown to have anti-inflammatory effects in animal models. Additionally, SRA has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release.

科学研究应用

抗癌特性

西米阿雷诺乙酸酯展现出有希望的抗癌活性。研究表明,它通过干扰细胞周期进程和诱导凋亡来抑制肿瘤细胞生长。 它调节关键信号通路的能力使其成为癌症治疗的潜在候选药物 .

抗炎作用

西米阿雷诺乙酸酯具有抗炎特性。 它可以抑制促炎细胞因子和酶,使其与类风湿性关节炎、炎症性肠病和皮炎等疾病相关 .

抗菌活性

研究强调了西米阿雷诺乙酸酯的抗菌潜力。它对细菌、真菌甚至耐药菌株显示出功效。 研究人员探索它在开发新型抗生素中的应用 .

神经保护应用

西米阿雷诺乙酸酯可能保护神经元免受氧化应激和神经退行性疾病的损害。 它的抗氧化特性和增强神经元存活的能力使其成为神经保护的有趣候选药物 .

心血管健康

研究表明西米阿雷诺乙酸酯具有血管扩张作用,可能改善血流并降低高血压。 它对内皮功能和血管健康的影响值得进一步研究 .

代谢综合征管理

西米阿雷诺乙酸酯可能在管理代谢综合征中发挥作用。它影响脂质代谢、葡萄糖稳态和胰岛素敏感性。 研究人员探索它作为糖尿病和肥胖辅助治疗的潜力 .

作用机制

Simiarenolacetate has been found to have anti-inflammatory and anti-cancer properties. The anti-inflammatory effects of Simiarenolacetate are due to its ability to inhibit the enzyme cyclooxygenase (COX). COX is responsible for the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting this enzyme, Simiarenolacetate is able to reduce inflammation. Additionally, Simiarenolacetate has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release. By inhibiting AChE, Simiarenolacetate is able to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.

Biochemical and Physiological Effects

Simiarenolacetate has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory mediators. Additionally, Simiarenolacetate has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release. By inhibiting these two enzymes, Simiarenolacetate is able to reduce inflammation and increase the levels of acetylcholine in the brain, resulting in improved cognitive function. Additionally, Simiarenolacetate has been found to possess anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.

实验室实验的优点和局限性

The advantages of using simiarenolacetate in laboratory experiments include its availability, low cost, and safety. Simiarenolacetate is a naturally occurring compound, and is readily available from plant sources. It is also a relatively inexpensive compound, making it an attractive option for laboratory experiments. Additionally, Simiarenolacetate is a relatively safe compound, with no reported adverse effects.

The limitations of using simiarenolacetate in laboratory experiments include its limited solubility and instability. Simiarenolacetate is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, Simiarenolacetate is known to be unstable in the presence of light and heat, making it difficult to use in certain experiments.

未来方向

For research on simiarenolacetate include exploring its potential therapeutic applications in various diseases. Additionally, further research is needed to understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential of Simiarenolacetate as an anti-cancer agent. Additionally, further research is needed to explore the potential of Simiarenolacetate in combination with other compounds, as well as to explore its potential synergistic effects with other compounds. Finally, further research is needed to explore the potential of Simiarenolacetate as an adjuvant therapy in combination with other treatments.

合成方法

Simiarenolacetate can be synthesized from simiarenol, a natural product from the plant Simiarenolum, through a series of reactions. The first step is to convert simiarenol to simiarenolacetaldehyde by treating it with sulfuric acid. The resulting aldehyde is then treated with sodium hydroxide to form the sodium salt of simiarenolacetate. The final step is to treat the sodium salt with hydrochloric acid to obtain the free acid form of simiarenolacetate.

属性

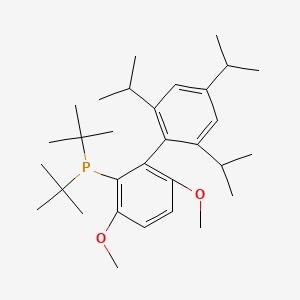

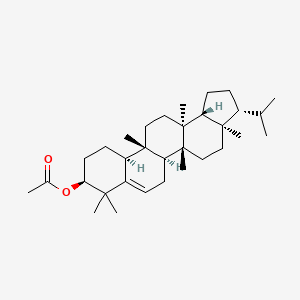

IUPAC Name |

[(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-10-13-25-29(22,6)16-18-32(9)26-14-11-23-24(30(26,7)17-19-31(25,32)8)12-15-27(28(23,4)5)34-21(3)33/h11,20,22,24-27H,10,12-19H2,1-9H3/t22-,24-,25-,26+,27+,29-,30+,31+,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVFYSHTXNMYNB-BFIMAXGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC(=O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)